2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. The presence of these rings makes it a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazino group. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azides, while substitution reactions can produce a variety of hydrazone derivatives.
Scientific Research Applications
2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Pyridine Derivatives: Compounds with a pyridine ring often have comparable chemical properties and can participate in similar types of reactions.
Uniqueness
2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the combination of the hydrazino group with the oxadiazole and pyridine rings. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-10-7(4-6)12-9/h2-4H,9H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKSDEKEXVLYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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